molecular formula C16H35NO B13758036 2-(Tetradecylamino)ethanol CAS No. 25737-87-5

2-(Tetradecylamino)ethanol

Cat. No.: B13758036
CAS No.: 25737-87-5
M. Wt: 257.45 g/mol
InChI Key: ZUEIVCHBEQAIAL-UHFFFAOYSA-N
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Description

2-(Tetradecylamino)ethanol is an organic compound with the molecular formula C16H35NO. It is a derivative of ethanol where the hydrogen atom in the amino group is replaced by a tetradecyl group. This compound is known for its surfactant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tetradecylamino)ethanol can be synthesized through the reaction of tetradecylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:

C14H29NH2+C2H4OC14H29NHC2H4OH\text{C}_{14}\text{H}_{29}\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_{14}\text{H}_{29}\text{NH}\text{C}_2\text{H}_4\text{OH} C14​H29​NH2​+C2​H4​O→C14​H29​NHC2​H4​OH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tetradecylamine and ethylene oxide are combined under specific conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Tetradecylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 2-(Tetradecylamino)ethanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is exploited in various applications, from drug delivery to industrial cleaning processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylamino)ethanol: Similar structure but with a shorter alkyl chain.

    2-(Hexadecylamino)ethanol: Similar structure but with a longer alkyl chain.

    2-(Octadecylamino)ethanol: Similar structure but with an even longer alkyl chain.

Uniqueness

2-(Tetradecylamino)ethanol is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to its shorter or longer chain analogs .

Properties

CAS No.

25737-87-5

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

2-(tetradecylamino)ethanol

InChI

InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18/h17-18H,2-16H2,1H3

InChI Key

ZUEIVCHBEQAIAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCO

Origin of Product

United States

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